6-(ethylsulfanyl)-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-(Ethylsulfanyl)-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolopyridazine core substituted at the 3-position with a 3-fluorophenyl group and at the 6-position with an ethylsulfanyl moiety. This compound belongs to a class of triazolopyridazine derivatives known for their diverse pharmacological activities, including kinase inhibition, PDE4 modulation, and GABAA receptor targeting . Structural analogs of this compound have been explored for applications in neurology, oncology, and infectious diseases, underscoring the scaffold’s versatility .
Properties
IUPAC Name |
6-ethylsulfanyl-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4S/c1-2-19-12-7-6-11-15-16-13(18(11)17-12)9-4-3-5-10(14)8-9/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMLCTIDMRLAPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(=NN=C2C3=CC(=CC=C3)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(ethylsulfanyl)-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors.
Introduction of the pyridazine ring: This step often involves the reaction of the triazole intermediate with a suitable dicarbonyl compound.
Functionalization: The ethylsulfanyl and fluorophenyl groups are introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for such compounds generally involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials.
Chemical Reactions Analysis
Types of Reactions
6-(ethylsulfanyl)-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole and pyridazine rings can be reduced under suitable conditions.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions on the fluorophenyl group can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(ethylsulfanyl)-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their biological profiles:
Key Comparative Insights
Fluorophenyl vs. Trifluoromethylphenyl: The 3-fluorophenyl group in the target compound likely offers a balance between electronic effects (electron-withdrawing) and steric bulk, whereas CL 218872’s trifluoromethylphenyl group enhances receptor binding via hydrophobic interactions .
Biological Activity: PDE4 Inhibition: Analogues like compound 18 () with a tetrahydrofuran-3-yloxy substituent exhibit nanomolar IC50 values against PDE4A, highlighting the importance of oxygen-containing groups for potency . The ethylsulfanyl group’s sulfur atom may mimic oxygen’s hydrogen-bonding capacity but with reduced polarity. GABAA Modulation: TPA023’s triazolylmethoxy group at position 6 confers α2/α3-subtype selectivity, avoiding sedation linked to α1 activation. The target compound’s ethylsulfanyl group may lack this selectivity, necessitating further profiling .
Synthetic Accessibility :
- Chloro-substituted derivatives (e.g., CAS 1094425-19-0) serve as versatile intermediates for introducing diverse groups via nucleophilic substitution, whereas ethylsulfanyl may require thiol-alkylation strategies .
- Indole- and pyrazole-containing analogs () demonstrate the scaffold’s adaptability for combinatorial chemistry, enabling rapid SAR exploration .
Structure-Activity Relationship (SAR) Trends
- Position 3 : Aryl groups with electron-withdrawing substituents (e.g., fluoro, trifluoromethyl) enhance binding to hydrophobic pockets in targets like PDE4 and GABAA receptors .
- Position 6: Oxygen-containing groups (e.g., methoxy, phenoxy) improve solubility and hydrogen-bonding interactions, critical for PDE4 inhibition . Sulfur-containing groups (e.g., ethylsulfanyl) may enhance metabolic stability compared to ethers but reduce polarity . Heterocyclic appendages (e.g., indole, pyrazole) broaden target engagement, as seen in kinase and antimicrobial activities .
Biological Activity
6-(ethylsulfanyl)-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound belongs to the class of triazolopyridazines and features an ethylsulfanyl group and a 3-fluorophenyl moiety. Its synthesis typically involves:
- Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of the Pyridazine Ring : This step often includes reactions with dicarbonyl compounds.
- Functionalization : The ethylsulfanyl and fluorophenyl groups are introduced via nucleophilic substitutions.
Biological Activity
The biological activities of 6-(ethylsulfanyl)-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine span several areas:
- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. Studies have shown its effectiveness against various microbial strains, suggesting its potential as a therapeutic agent in treating infections .
- Anticancer Potential : Research indicates that this compound can inhibit specific kinases involved in cancer cell proliferation. For instance, it has shown promising results in inhibiting tubulin polymerization, which is crucial for cancer cell division . The antiproliferative activity has been observed in cell lines such as A549 (lung cancer) and HT-1080 (fibrosarcoma), with IC50 values indicating potent activity .
- Neuroprotective Effects : Preliminary studies suggest that derivatives of triazolopyridazines may exhibit acetylcholinesterase inhibition, which is beneficial in neurodegenerative diseases like Alzheimer's .
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : The compound interacts with various enzymes and receptors. For instance, it inhibits kinases by binding to their active sites, disrupting signaling pathways that promote cell growth .
- Cell Cycle Disruption : In cancer cells, it has been observed to cause G2/M phase arrest, which prevents cell division .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 6-(ethylsulfanyl)-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine, a comparison with similar compounds is essential:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 6-(methylsulfanyl)-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | Structure | Anticancer |
| 7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | Structure | GABA receptor affinity |
The presence of both the ethylsulfanyl and fluorophenyl groups in this compound may confer distinct chemical and biological properties compared to others in its class.
Case Studies
Recent studies have highlighted the compound's potential:
- Anticancer Studies : A study demonstrated that derivatives similar to this compound effectively inhibited tubulin polymerization and disrupted microtubule dynamics in cancer cells . This suggests a promising avenue for further research into its use as an anticancer agent.
- Antimicrobial Research : Various tests have confirmed its effectiveness against multiple bacterial strains. The compound's ability to disrupt microbial growth makes it a strong candidate for further development in antimicrobial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
